Apalutamide-d3 is a deuterated derivative of Apalutamide, a nonsteroidal antiandrogen primarily utilized in the treatment of prostate cancer. The compound's full molecular formula is , with a molecular weight of approximately 480.453 g/mol . The incorporation of deuterium isotopes enhances its stability and allows researchers to study its pharmacokinetics and metabolic pathways more effectively.
Apalutamide-d3 is classified as a stable isotope-labeled analytical standard, which facilitates its use in various scientific studies, particularly those focusing on drug metabolism and pharmacodynamics . It is available from several chemical suppliers, including LGC Standards and BenchChem, indicating its relevance in both academic and industrial research settings.
The synthesis of Apalutamide-d3 involves incorporating deuterium atoms into the Apalutamide structure through various synthetic routes. These methods often utilize deuterated solvents, such as deuterated chloroform or methanol, to achieve the desired isotopic labeling.
Technical Details:
The molecular structure of Apalutamide-d3 features a complex arrangement that includes multiple functional groups relevant to its biological activity. The presence of trifluoromethyl and cyano groups contributes to its potency as an androgen receptor antagonist.
Data:
Apalutamide-d3 can participate in several chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for understanding the compound's stability and reactivity under various conditions.
Common Reagents:
The reaction conditions vary widely:
Apalutamide-d3 functions by binding to the androgen receptor, inhibiting its activation by natural androgens. This blockade prevents the receptor from translocating to the nucleus where it would normally initiate transcription of genes involved in cell proliferation.
Process:
Apalutamide-d3 has significant applications in scientific research:
Deuterated androgen receptor antagonists like Apalutamide-d3 (4-[7-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-(trideuteriomethyl)benzamide) are engineered to enhance metabolic stability while preserving pharmacological activity. The deuteration strategy capitalizes on the deuterium kinetic isotope effect (DKIE), where replacing hydrogen with deuterium at metabolically vulnerable sites reduces the rate of oxidative cleavage by 5–9-fold due to higher bond dissociation energy of C–D bonds [1] [5]. Apalutamide-d3 specifically targets the N-methyl position of the benzamide group, a known metabolic hotspot for CYP450-mediated N-demethylation. This section details the synthetic methodologies enabling precise deuterium incorporation.
The most efficient route to Apalutamide-d3 employs trideuteriomethylamine hydrochloride (CD₃NH₂·HCl) as the deuterium source. This precursor reacts with 4-bromo-2-fluorobenzoic acid to form deuterated benzamide intermediates. Key steps include:
Table 1: Impact of Trideuteriomethyl Deuteration on Pharmacokinetics [1] [5]
Compound | Deuteration Site | Cmax (μg/mL) | AUC0-∞ (h·μg/mL) | t½ (h) |
---|---|---|---|---|
Apalutamide (18) | None | 3.32 | 61.56 | 7.4 ± 0.4 |
Compound 19 | N-trideuteriomethyl | 4.48 | 87.84 | 8.9 ± 2.2 |
Compound 21 | N-CD₃ + spiro-d₄ | 3.94 | 80.62 | 8.1 |
Advantages of this approach include:
Regioselective deuteration of the spirocyclic cyclobutane ring (position R₃) requires catalyst-free H/D exchange under acidic conditions:
Table 2: Comparison of Deuteration Methods for Spirocyclic Intermediates [1] [4]
Method | Deuteration Site | Reaction Conditions | Deuterium Incorporation (%) | Yield (%) |
---|---|---|---|---|
Acidic H/D Exchange | Aniline ortho-position | DCl, D₂O, 150°C, MW, 1h | 97–98 | 85 |
Base-Catalyzed Exchange | Cyclobutanone β-carbons | K₂CO₃, D₂O/dioxane, reflux, 3 cycles | >95 | 75 |
Critical considerations:
The Strecker reaction constructs the spirocyclic hydantoin core using deuterated cyclobutanone (d₄-cyclobutanone) and amines. Optimized parameters include:
Table 3: Strecker Reaction Optimization for d₄-Spirocyclic Intermediate [1] [4]
Condition | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Standard | None | THF | 70 | 24 | 52 |
Optimized | CuI/L-proline | Ethanol/H₂O | 60 | 12 | 89 |
Key outcomes:
The synthesis culminates in coupling the deuterated benzamide (from Section 1.1.1) and spirocyclic hydantoin (from Section 1.1.3) using thiophosgene (CSCl₂) in dimethylacetamide, followed by acidification to furnish Apalutamide-d3 with >99% chemical purity [1] [4].
CAS No.:
CAS No.: 54429-80-0
CAS No.:
CAS No.:
CAS No.: 51040-17-6